molecular formula C14H16N2O3S B11379972 N-(3,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11379972
M. Wt: 292.36 g/mol
InChI Key: KQMSNZZRIRBNTO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole-5-carboxamide: Similar structure but with one less methyl group.

    N-(3,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

N-(3,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the thiazole ring and the dimethoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H16N2O3S/c1-8-13(20-9(2)15-8)14(17)16-10-5-6-11(18-3)12(7-10)19-4/h5-7H,1-4H3,(H,16,17)

InChI Key

KQMSNZZRIRBNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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